Capozide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

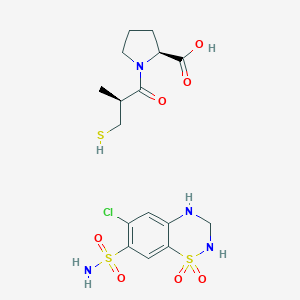

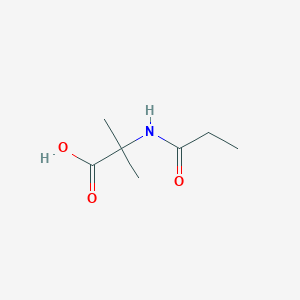

Capozide is a combination drug that is used to treat high blood pressure. It is a combination of two drugs, captopril and hydrochlorothiazide. Captopril is an angiotensin-converting enzyme (ACE) inhibitor, while hydrochlorothiazide is a diuretic. Capozide works by relaxing blood vessels and reducing the amount of water in the body, which helps to lower blood pressure.

Mécanisme D'action

Capozide works by inhibiting the action of Capozide, which is an enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting the action of Capozide, captopril reduces the formation of angiotensin II, which leads to vasodilation and a decrease in blood pressure. Hydrochlorothiazide works by increasing the excretion of sodium and water from the body, which reduces the volume of blood and decreases blood pressure.

Effets Biochimiques Et Physiologiques

Capozide has several biochemical and physiological effects. It reduces the levels of angiotensin II, aldosterone, and catecholamines in the body. It also increases the levels of bradykinin, which is a vasodilator. Capozide reduces the resistance of blood vessels, which leads to a decrease in blood pressure. It also reduces the workload of the heart by reducing the volume of blood in the body.

Avantages Et Limitations Des Expériences En Laboratoire

Capozide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and can be easily administered to animals for research purposes. However, capozide also has some limitations. It can cause side effects such as hypotension, electrolyte imbalances, and renal dysfunction, which may affect the results of experiments. It is also not suitable for use in some animal models due to differences in drug metabolism and pharmacokinetics.

Orientations Futures

There are several future directions for research on capozide. One area of research is the development of new Capozide inhibitors and diuretics with improved efficacy and fewer side effects. Another area of research is the identification of new targets for the treatment of hypertension, such as the renin-angiotensin system and the sympathetic nervous system. Additionally, research is needed to better understand the long-term effects of capozide on cardiovascular health and to identify new biomarkers for the early detection of hypertension.

Méthodes De Synthèse

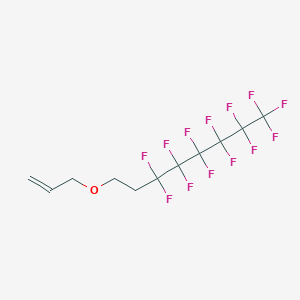

Capozide is synthesized by combining captopril and hydrochlorothiazide in specific proportions. Captopril is synthesized by reacting L-proline with 3-mercapto-2-methylpropanoyl-L-proline. Hydrochlorothiazide is synthesized by reacting 4-amino-6-chloro-1,3-benzenedisulfonamide with 1,1-dioxide.

Applications De Recherche Scientifique

Capozide is widely used in scientific research to study the effects of Capozide inhibitors and diuretics on blood pressure. It is also used to study the effects of these drugs on various physiological and biochemical parameters.

Propriétés

Numéro CAS |

110075-07-5 |

|---|---|

Nom du produit |

Capozide |

Formule moléculaire |

C16H23ClN4O7S3 |

Poids moléculaire |

515 g/mol |

Nom IUPAC |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1 |

Clé InChI |

SFIUYASDNWEYDB-HHQFNNIRSA-N |

SMILES isomérique |

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

SMILES canonique |

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Synonymes |

Capozide captopril - hydrochlorothiazide captopril, hydrochlorothiazide drug combination |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)